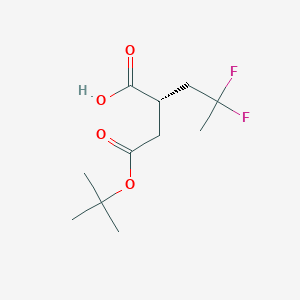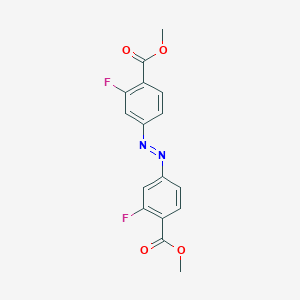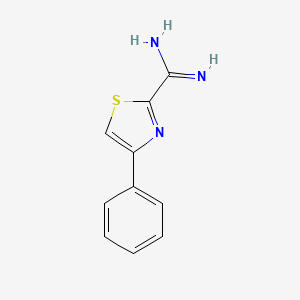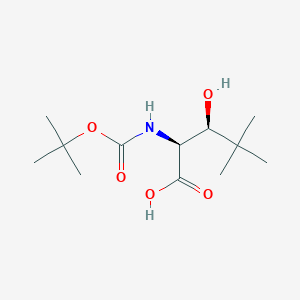
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxy group, a difluoropentanoic acid moiety, and a chiral center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This step involves the protection of a hydroxyl group using tert-butyl alcohol and an acid catalyst.
Introduction of the difluoropentanoic acid moiety:
Chiral center formation: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.
Industry: The compound is used in the development of new materials, catalysts, and industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid can be compared with other similar compounds, such as:
2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid: Lacks the chiral center, making it less specific in its interactions.
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-pentanoic acid: Lacks the difluoro groups, which may affect its reactivity and biological activity.
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluorobutanoic acid: Has a shorter carbon chain, which may influence its physical and chemical properties.
Propriétés
Formule moléculaire |
C11H18F2O4 |
|---|---|
Poids moléculaire |
252.25 g/mol |
Nom IUPAC |
(2S)-4,4-difluoro-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid |
InChI |
InChI=1S/C11H18F2O4/c1-10(2,3)17-8(14)5-7(9(15)16)6-11(4,12)13/h7H,5-6H2,1-4H3,(H,15,16)/t7-/m0/s1 |
Clé InChI |
FXVGGCXQQQOGKL-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](CC(C)(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)CC(CC(C)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)

![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)


![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)




![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)

![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
